BRD4 BD2 Binding Affinity – Head‑to‑Head BROMOscan Comparison with a Patent‑Sourced BET Inhibitor
In a direct BROMOscan assay measuring binding to human partial‑length BRD4 BD2 expressed in a bacterial system, 3,3-dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride exhibits a dissociation constant (Kd) of 0.300 nM [1]. A structurally distinct BET‑bromodomain inhibitor originating from patent US10633379 (Example 82/35), assessed under the same assay conditions, yields a Kd of 2.10 nM [2]. The target compound therefore demonstrates a 7‑fold higher affinity for the BD2 domain.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd, BROMOscan) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | Patent BET inhibitor (BDBM439497): Kd = 2.10 nM |
| Quantified Difference | 7.0-fold lower Kd (higher affinity) |
| Conditions | Human partial-length BRD4 BD2 expressed in bacterial system; BROMOscan assay (commercial platform). |
Why This Matters
A 7‑fold potency advantage at the BD2 bromodomain directly translates into lower compound consumption in cellular assays and higher target occupancy at reduced concentrations, critical for chemical probe selectivity and SAR campaigns.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Kd: 0.300 nM, BRD4 BD2, BROMOscan. https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 (accessed 2026-05-04). View Source
- [2] BindingDB. BDBM439497 (US10633379, Example 35/82). Kd: 2.10 nM, BRD4 BD2, BROMOscan. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=439497 (accessed 2026-05-04). View Source
